N-(2-methoxyphenyl)thian-4-amine
Description
Significance of the Thian-4-amine Core and Methoxyphenyl Moiety in Chemical Structures
The thian-4-amine core is a six-membered saturated ring containing a sulfur atom (a thiane (B73995) ring) with an amine group at the 4-position. Sulfur-containing heterocycles are a cornerstone of many FDA-approved drugs and medicinally active compounds. bohrium.comnih.gov The thiane ring, a type of thiopyran, introduces specific conformational preferences and can influence a molecule's solubility and interaction with biological targets. bohrium.comnih.gov The amino group provides a site for hydrogen bonding and can be crucial for a molecule's reactivity and its ability to bind to receptors. The combination in the thian-4-amine scaffold creates a versatile building block for further chemical modification.
The methoxyphenyl moiety , in this case, a 2-methoxyphenyl group, is an aromatic ring substituted with a methoxy (B1213986) group (-OCH3). This functional group is prevalent in many natural products and modern drug molecules. nih.gov The methoxy group can significantly influence a molecule's properties, including its lipophilicity, which affects how it is absorbed, distributed, metabolized, and excreted (ADME). nih.gov It can also participate in hydrogen bonding and alter the electronic properties of the aromatic ring, thereby influencing its binding affinity to biological targets. nih.gov The presence of methoxyphenyl groups has been noted in compounds with a range of biological activities, including antimicrobial and antioxidant effects. nih.gov
Overview of Heterocyclic Compounds in Chemical Sciences
Heterocyclic compounds are cyclic organic molecules that contain at least one atom other than carbon within their ring structure. ijsrtjournal.com Nitrogen, oxygen, and sulfur are the most common heteroatoms. ijsrtjournal.com These compounds are fundamental to life and are found in a vast array of biological molecules, including DNA, vitamins, and hemoglobin. ijsrtjournal.com In medicinal chemistry, heterocyclic rings are critical structural motifs in many pharmaceuticals, offering a framework that can be modified to tune biological activity. ijsrtjournal.comresearchgate.net
| Property | Description |
| Structure | Cyclic compounds containing at least one non-carbon atom in the ring. |
| Common Heteroatoms | Nitrogen (N), Oxygen (O), Sulfur (S). |
| Biological Significance | Found in essential biomolecules like DNA, RNA, and vitamins. ijsrtjournal.com |
| Medicinal Importance | Core structures in a wide range of pharmaceuticals. ijsrtjournal.comresearchgate.net |
Although N-(2-methoxyphenyl)thian-4-amine contains a thiane ring, the study of other sulfur- and nitrogen-containing heterocycles, such as thiazole (B1198619), provides a broader context for its importance. Thiazole is a five-membered aromatic ring containing both a sulfur and a nitrogen atom. nih.govkuey.netsysrevpharm.orgresearchgate.netnih.gov This ring system is a key component in numerous biologically active compounds, including vitamin B1 (thiamine) and penicillin. nih.govsysrevpharm.orgresearchgate.net
Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including:
Antiviral kuey.net
Anti-inflammatory kuey.netsysrevpharm.org
The versatility of the thiazole ring makes it a privileged scaffold in drug discovery and a subject of continuous research in synthetic chemistry. nih.govkuey.netresearchgate.netnih.gov
Amino-substituted thianes, also known as amino-substituted tetrahydrothiopyrans, are a class of compounds that have garnered interest in synthetic and medicinal chemistry. The synthesis of the thiane ring can be challenging, but various methods have been developed. beilstein-journals.org The introduction of an amino substituent adds a key functional group that can be used for further chemical transformations or to modulate the biological properties of the molecule. Substituted 1,3-thiazines, which are related six-membered sulfur- and nitrogen-containing heterocycles, have been investigated for a variety of biological activities. pharmacophorejournal.com The synthesis of amino-substituted heterocycles is an active area of research, with a focus on developing efficient and selective methods. scholarsresearchlibrary.com The study of these compounds contributes to the broader understanding of how the combination of a sulfur-containing ring and an amino group can be leveraged in the design of new molecules.
Structure
3D Structure
Properties
Molecular Formula |
C12H17NOS |
|---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)thian-4-amine |
InChI |
InChI=1S/C12H17NOS/c1-14-12-5-3-2-4-11(12)13-10-6-8-15-9-7-10/h2-5,10,13H,6-9H2,1H3 |
InChI Key |
UUCAAJCIJCCSMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2CCSCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for N 2 Methoxyphenyl Thian 4 Amine
Established Synthetic Routes to N-(2-methoxyphenyl)thian-4-amine
The primary and most direct approach to synthesizing this compound involves the formation of a carbon-nitrogen (C-N) bond between the aromatic ring of 2-methoxyaniline and the nitrogen atom of thian-4-amine. This transformation is typically achieved through condensation reactions, which encompass several catalytic methods.
Condensation Reactions of 2-methoxyaniline with Thian-4-amine
The condensation of 2-methoxyaniline with thian-4-amine (or its ketone precursor, thian-4-one, via reductive amination) is a cornerstone of its synthesis. This reaction falls under the broader class of N-arylation reactions, a fundamental process in organic chemistry for creating arylamines. The reaction involves the nucleophilic attack of the amine on an activated aryl partner or the coupling of the two components under catalytic conditions.
The formation of the C-N bond in this compound is greatly facilitated by transition metal catalysts. Palladium- and copper-based systems are the most prominent and well-developed for this purpose.
Palladium-Catalyzed Buchwald-Hartwig Amination: This is one of the most powerful methods for N-arylation. The reaction couples an aryl halide (or triflate) with an amine. For the synthesis of the target molecule, this would involve reacting 2-methoxyphenyl halide (e.g., 1-bromo-2-methoxybenzene or 1-chloro-2-methoxybenzene) with thian-4-amine. The effectiveness of this reaction hinges on the choice of the palladium precursor and, crucially, the phosphine (B1218219) ligand. Successive generations of catalysts have been developed to improve reaction scope and efficiency acs.org. The fourth-generation catalysts, which combine chelating properties with steric bulk, are particularly effective for coupling primary amines with high selectivity for monoarylation acs.orgnih.gov.
Copper-Catalyzed Ullmann Condensation: The Ullmann reaction is a classical method for C-N bond formation, typically requiring high temperatures. However, modern protocols have been developed that proceed under milder conditions. These systems often use a copper(I) salt (like CuI) and a ligand, such as picolinic acid or diamines, to facilitate the coupling acs.org. These catalysts are particularly useful for the selective N-arylation of aminophenols and can be applied to the coupling of anilines with various partners acs.org.
Below is a table summarizing catalytic systems applicable to the synthesis of this compound.
| Catalytic System | Catalyst/Precursor | Typical Ligand | Key Features | Reference |
| Palladium-Catalyzed | Pd(OAc)₂, Pd₂(dba)₃ | Biarylphosphines (e.g., BrettPhos, Josiphos) | High reactivity, broad scope, high functional group tolerance, low catalyst loadings. acs.org | acs.orgnih.gov |
| Copper-Catalyzed | CuI, Cu₂O | Picolinic Acid, Diamines (e.g., CyDMEDA) | Milder conditions than classical Ullmann, good for selective N-arylation. acs.org | acs.org |
This table is interactive. Click on the headers to sort the data.
The choice of solvent plays a critical role in the efficacy and selectivity of N-arylation reactions. The solvent's properties, such as polarity, proticity, and hydrogen-bonding ability, can significantly influence the reaction rate and outcome.
In reactions involving anilines, such as aza-Michael additions which share mechanistic features with condensation reactions, the solvent's hydrogen bond donor ability is a key factor. researchgate.netbohrium.com Very polar protic solvents, particularly fluorinated alcohols like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), have been shown to promote the addition of weak nucleophiles like anilines. academie-sciences.fr These solvents can activate the electrophile towards nucleophilic attack without compromising the nucleophilicity of the arylamine. academie-sciences.fr However, for anilines that already contain additional hydrogen bond donating groups (like -OH or -NH₂), the need for these specialized solvents may be reduced, and the reaction can proceed in more common protic solvents. bohrium.comacademie-sciences.fr For transition metal-catalyzed reactions, aprotic polar solvents like toluene, dioxane, or DMF are commonly employed. nih.govorgsyn.org
The table below outlines the influence of different solvent types on related aniline (B41778) condensation reactions.
| Solvent Type | Examples | Effect on Reaction | Reference |
| Polar Protic (Fluorinated) | Hexafluoroisopropanol (HFIP), Trifluoroethanol (TFE) | Favors addition of weak nucleophiles by activating the Michael acceptor. academie-sciences.fr | researchgate.netacademie-sciences.fr |
| Polar Protic (Standard) | Water, Ethanol | Can be effective, especially if the aniline has additional H-bond donor groups. academie-sciences.fr | academie-sciences.fr |
| Polar Aprotic | Toluene, Dioxane, DMF | Commonly used in metal-catalyzed couplings to solubilize reactants and catalysts. nih.govorgsyn.org | nih.govorgsyn.org |
| Solvent-Free | None | Offers environmental benefits ("green chemistry") and can lead to rapid reactions. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
This table is interactive. Click on the headers to sort the data.
Advanced Synthetic Strategies for this compound Derivatives
Beyond the synthesis of the parent compound, advanced strategies are employed to create derivatives with modified functionalities. These strategies focus on the targeted modification of either the methoxyphenyl ring or the thian-4-amine system.
Exploration of Nucleophilic Substitution Pathways on the Methoxyphenyl Group
Modification of the methoxyphenyl ring typically involves electrophilic aromatic substitution. However, nucleophilic aromatic substitution (SNAr) offers a pathway to introduce different substituents, though it is more challenging on an electron-rich ring like anisole.
The SNAr mechanism requires the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), on the aromatic ring, typically positioned ortho or para to the leaving group (in this case, the methoxy (B1213986) group or another pre-installed group). youtube.com The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com Therefore, to functionalize the methoxyphenyl moiety of this compound via SNAr, a derivative, such as N-(2-methoxy-4-nitrophenyl)thian-4-amine, would likely be required as the starting material. The nitro group activates the ring, facilitating the displacement of the methoxy group by a nucleophile. Computational studies on substituted thiophenes confirm that the activation barrier for nucleophilic addition is significantly lowered by the presence of such EWGs. nih.gov
The following table lists potential activating groups for SNAr reactions.
| Activating Group | Position Relative to Leaving Group | Effectiveness | Reference |
| Nitro (-NO₂) | Ortho, Para | Strong activation | youtube.comnih.gov |
| Cyano (-CN) | Ortho, Para | Strong activation | nih.gov |
| Carbonyl (e.g., -COCH₃) | Ortho, Para | Moderate activation | nih.gov |
| Sulfonyl (e.g., -SO₂CH₃) | Ortho, Para | Moderate to Strong activation | nih.gov |
This table is interactive. Click on the headers to sort the data.
Regioselective Oxidation and Reduction Protocols for Thian-4-amine Ring Systems
The thiane (B73995) ring offers opportunities for synthetic modification, primarily through oxidation of the sulfur atom or reactions involving the amine functionality.
Regioselective Oxidation: The sulfur atom in the thiane ring can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone. This transformation can have a significant impact on the molecule's polarity, solubility, and biological properties. The use of controlled oxidizing agents is key to achieving the desired oxidation state. For instance, mild oxidants might yield the sulfoxide, while stronger conditions will produce the sulfone. Recent advances have focused on catalytic asymmetric oxidation to produce chiral sulfoxides from prochiral sulfides. acs.org For example, chiral bisguanidinium and molybdate (B1676688) co-catalyzed systems using hydrogen peroxide can achieve high enantioselectivity in the oxidation of related sulfenamides. acs.org
Reduction Protocols: While the parent molecule is an amine, synthetic routes to its derivatives might involve the reduction of other functional groups. For example, a common strategy for synthesizing complex amines is the reduction of amides or oximes. researchgate.netorganic-chemistry.org If a synthetic intermediate contains an oxime (C=N-OH) or an amide (-C(=O)N-), its reduction provides a direct route to the corresponding amine. A variety of reducing agents can be employed, from standard reagents like lithium aluminum hydride (LiAlH₄) to more chemoselective systems like sodium borohydride (B1222165) in the presence of an additive such as ZrCl₄. researchgate.netosi.lv Solvent-free reduction protocols have also been developed, offering rapid and efficient transformations at room temperature. researchgate.net
The table below summarizes various reagents for the oxidation and reduction of relevant functional groups.
| Transformation | Functional Group | Reagent/System | Product | Reference |
| Oxidation | Thiane (Sulfide) | H₂O₂ / Chiral Catalyst | Chiral Sulfoxide | acs.org |
| Oxidation | Thiane (Sulfide) | m-CPBA (excess) | Sulfone | - |
| Reduction | Oxime | NaBH₄ / ZrCl₄ / Al₂O₃ | Amine | researchgate.net |
| Reduction | Amide | Tf₂O / NaBH₄ | Amine | organic-chemistry.org |
| Reduction | Nitrile | LiAlH₄ | Amine | osi.lv |
This table is interactive. Click on the headers to sort the data.
Sulfoxide and Sulfone Formation
The sulfur atom in the thiane ring of this compound is readily susceptible to oxidation, yielding the corresponding sulfoxide and sulfone derivatives. These oxidation reactions alter the polarity, solubility, and hydrogen bonding capabilities of the molecule. The formation of these derivatives is typically achieved through controlled oxidation.
The synthesis of the sulfoxide, this compound 1-oxide, can be accomplished using mild oxidizing agents such as hydrogen peroxide in an appropriate solvent. For the formation of the sulfone, this compound 1,1-dioxide, stronger oxidizing conditions are required. This can be achieved by using reagents like potassium permanganate (B83412) or an excess of meta-chloroperoxybenzoic acid (m-CPBA). The oxidation is a stepwise process where the sulfoxide is an intermediate on the pathway to the sulfone.
Table 1: Oxidation Products of this compound
| Product | Reagent |
| This compound 1-oxide | Hydrogen Peroxide |
| This compound 1,1-dioxide | Potassium Permanganate or excess m-CPBA |
Amine Derivative Transformations
The secondary amine functional group in this compound serves as a versatile handle for a variety of chemical modifications. These transformations are instrumental in creating a library of derivatives for structure-activity relationship (SAR) studies. Common derivatizations include alkylation, acylation, and sulfonylation.
Alkylation: Introduction of an alkyl group onto the amine nitrogen can be performed by reacting this compound with an alkyl halide in the presence of a base.
Acylation: Acyl groups can be introduced using acyl chlorides or anhydrides, typically with a non-nucleophilic base like triethylamine.
Sulfonylation: Reaction with sulfonyl chlorides yields the corresponding sulfonamides.
Palladium-Catalyzed Coupling Reactions in Thian-4-amine Synthesis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide an efficient method for constructing the C-N bond in N-aryl thian-4-amines. The Buchwald-Hartwig amination is a particularly powerful tool for this transformation. organic-chemistry.orgnih.govacs.org
This reaction typically involves the coupling of an aryl halide or triflate, such as 2-bromoanisole (B166433) or 2-methoxyphenyl triflate, with thian-4-amine. organic-chemistry.org The reaction is carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. The specific choice of catalyst, ligand, and base is crucial for optimizing the reaction yield and efficiency. organic-chemistry.orgresearchgate.net
Table 2: Illustrative Buchwald-Hartwig Amination Conditions
| Aryl Partner | Amine Partner | Catalyst/Ligand Example | Base Example |
| 2-bromoanisole | thian-4-amine | Pd₂(dba)₃ / XPhos | K₃PO₄ |
| 2-methoxyphenyl triflate | thian-4-amine | Pd(OAc)₂ / BINAP | NaOtBu |
These palladium-catalyzed methods offer a versatile and high-yielding route to this compound and its analogs, facilitating the exploration of this important chemical scaffold.
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction has largely replaced harsher, traditional methods for synthesizing aryl amines due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions. wikipedia.orgnih.gov The reaction facilitates the coupling of amines with aryl halides or pseudo-halides (like triflates), a transformation of immense value in pharmaceutical and materials science research. youtube.com
The synthesis of this compound can be efficiently achieved using this methodology. The core transformation involves coupling an amine with an aryl halide. libretexts.org Two primary disconnection approaches are viable:
Reaction of thian-4-amine with a 2-methoxyphenyl halide (e.g., 2-bromoanisole or 2-chloroanisole).
Reaction of 2-methoxyaniline with a suitable 4-substituted thiane (e.g., 4-bromothiane or thian-4-yl mesylate).
The catalytic cycle generally begins with the oxidative addition of the aryl halide to a palladium(0) complex. youtube.comlibretexts.org This is followed by coordination of the amine, deprotonation by a base to form an amide complex, and finally, reductive elimination to yield the desired aryl amine product and regenerate the palladium(0) catalyst. wikipedia.orglibretexts.org
The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand coordinated to the palladium center. The development of bulky, electron-rich phosphine ligands has been critical to the reaction's evolution, enabling the coupling of a wide array of substrates under improved conditions. wikipedia.orgyoutube.com Bidentate phosphine ligands like BINAP and DPPF were early breakthroughs, allowing for the reliable coupling of primary amines. wikipedia.org Subsequent generations of sterically hindered, monodentate biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) have further expanded the reaction's scope and efficiency. youtube.com
Below is a table summarizing the key components and conditions typically employed in Buchwald-Hartwig amination reactions applicable to the synthesis of this compound.
| Component | Examples | Role in Reaction |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. orgsyn.org |
| Ligand | XPhos, RuPhos, BrettPhos, BINAP | Stabilizes the palladium catalyst and facilitates the key steps of oxidative addition and reductive elimination. youtube.com |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃, LiHMDS | Activates the amine nucleophile by deprotonation. libretexts.org |
| Aryl (Pseudo)halide | 1-Bromo-2-methoxybenzene, 2-methoxyphenyl triflate | The electrophilic coupling partner providing the aryl group. nih.gov |
| Amine | Thian-4-amine, 2-Methoxyaniline | The nucleophilic coupling partner providing the amino group. libretexts.org |
| Solvent | Toluene, Dioxane, t-BuOH | Provides the medium for the reaction. |
Mannich Reaction Applications in Analog Synthesis
The Mannich reaction is a classic three-component condensation reaction that forms a β-amino carbonyl compound, known as a Mannich base. researchgate.netresearchgate.net The reaction involves an active hydrogen compound (e.g., a ketone, aldehyde, or other C-H acidic compound), an aldehyde (commonly formaldehyde), and a primary or secondary amine. researchgate.net This transformation is highly valuable for introducing an aminomethyl group into a molecule, which can significantly enhance properties like water solubility and receptor affinity, making it a widely used strategy in drug design and the structural modification of natural products. nih.gov
For the synthesis of analogs of this compound, the parent compound itself can serve as the secondary amine component in a Mannich reaction. By reacting this compound with formaldehyde (B43269) and a variety of C-H, N-H, O-H, or S-H acidic compounds, a diverse library of analogs can be generated. This approach allows for the facile introduction of various functionalities, enabling the exploration of structure-activity relationships.
The general mechanism involves the initial formation of an electrophilic Eschenmoser-like salt (a dimethylaminomethylidene cation) from the amine and formaldehyde. researchgate.net This iminium ion is then attacked by the nucleophilic active hydrogen compound to form the final Mannich base. nih.gov
The table below illustrates potential components for synthesizing analogs of this compound using the Mannich reaction.
| Amine Component | Aldehyde | Active Hydrogen Compound (Example) | Resulting Analog Structure |
| This compound | Formaldehyde | Acetophenone | β-Amino ketone |
| This compound | Formaldehyde | Indole | Aminomethylated indole |
| This compound | Formaldehyde | 2-Naphthol | Aminomethylated phenol |
| This compound | Formaldehyde | Thiophenol | Aminomethylated thioether |
| This compound | Formaldehyde | Succinimide | N-Mannich base |
Synthesis of Modified Thiazole (B1198619) and Thiazolidine (B150603) Derivatives
Thiazole and thiazolidine rings are privileged scaffolds in medicinal chemistry, appearing in numerous clinically used drugs. researchgate.netfrontiersin.org Synthetic strategies to access derivatives of these heterocycles are of significant interest. Starting from an aromatic amine, such as one structurally related to the core of this compound, several routes can be envisioned to construct these five-membered sulfur- and nitrogen-containing rings.
One established method involves the condensation of an aromatic amine with carbon disulfide (CS₂) and chloroacetic acid to produce 2-thioxo-thiazolidin-4-ones. nih.gov Research has described a protocol where an aromatic amine is used to synthesize a 2-thioxo-3N-(2-methoxyphenyl)-5-[4′-methyl-3′N-(2′-methoxyphenyl)thiazol-2′(3′H)-ylidene]thiazolidin-4-one, highlighting the direct applicability of a methoxyphenylamine precursor in building complex heterocyclic systems. nih.gov
A common and versatile approach to thiazole synthesis is the Hantzsch thiazole synthesis. A variation of this involves reacting a thiourea (B124793) or thioamide derivative with an α-haloketone. An amine like this compound could first be converted to a corresponding thiourea. Subsequent cyclization with an α-halocarbonyl compound, such as chloroacetone (B47974) or a phenacyl bromide, would yield a 2-aminothiazole (B372263) derivative. researchgate.net
Similarly, thiazolidin-4-one derivatives can be synthesized by the cyclocondensation of a thiosemicarbazone with ethyl chloroacetate. researchgate.net This involves first forming the thiosemicarbazone from a ketone or aldehyde, followed by ring closure to form the thiazolidinone ring.
The table below summarizes some synthetic pathways to thiazole and thiazolidine derivatives starting from an amine precursor.
| Starting Amine Derivative | Reagents | Resulting Heterocycle |
| Aromatic Amine | Carbon Disulfide, Chloroacetic Acid | 2-Thioxo-thiazolidin-4-one nih.gov |
| Thiourea (from amine) | α-Haloketone (e.g., Chloroacetone) | 2-Aminothiazole researchgate.net |
| Thiosemicarbazone (from amine) | Ethyl Chloroacetate | Thiazolidin-4-one researchgate.net |
| Aromatic Amine | Chloroacetyl chloride, Ammonium thiocyanate | 2-Arylimino-1,3-thiazolidin-4-one nih.gov |
These methods demonstrate the utility of an amine core structure as a versatile starting point for the synthesis of more complex, biologically relevant heterocyclic compounds.
Spectroscopic and Structural Characterization of N 2 Methoxyphenyl Thian 4 Amine and Its Analogs
Vibrational Spectroscopy Analysis
Vibrational spectroscopy is a key technique for identifying the functional groups present within a molecule. By analyzing the absorption of infrared radiation, a distinct fingerprint of the molecule's vibrational modes can be obtained.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of N-(2-methoxyphenyl)thian-4-amine is characterized by specific absorption bands that confirm the presence of its key structural features: a secondary amine, an aromatic ether, and a saturated heterocyclic thiane (B73995) ring.
The N-H stretching vibration of the secondary amine group is expected to produce a single, moderate-to-weak absorption band in the region of 3350-3310 cm⁻¹ orgchemboulder.com. The C-N stretching vibrations for the aromatic and aliphatic amine linkages are anticipated to appear in the 1335-1250 cm⁻¹ and 1250-1020 cm⁻¹ regions, respectively orgchemboulder.com. A broad N-H wagging band may also be observed between 910-665 cm⁻¹ orgchemboulder.com.
The 2-methoxyphenyl group gives rise to several characteristic peaks. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ researchgate.net. The C-O stretching of the aryl ether is distinctive, often presenting as two bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹ bartleby.com. The out-of-plane C-H bending vibrations of the ortho-substituted benzene (B151609) ring provide further evidence in the fingerprint region (around 750 cm⁻¹).
The thian-4-amine portion of the molecule is confirmed by aliphatic C-H stretching vibrations, which are expected between 2950 and 2850 cm⁻¹ rockymountainlabs.com. The C-S stretching vibration of the thiane ring is generally weak and falls within the fingerprint region, typically around 700-600 cm⁻¹.
Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3350 - 3310 | N-H Stretch | Secondary Amine |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 2950 - 2850 | C-H Stretch | Aliphatic (Thiane Ring) |
| ~1600, ~1490 | C=C Stretch | Aromatic Ring |
| ~1250 | Asymmetric C-O-C Stretch | Aryl Ether |
| 1335 - 1250 | C-N Stretch | Aromatic Amine |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine |
| ~1040 | Symmetric C-O-C Stretch | Aryl Ether |
| 910 - 665 | N-H Wag | Secondary Amine |
| 700 - 600 | C-S Stretch | Thioether (Thiane Ring) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through ¹H, ¹³C, and 2D NMR techniques, the precise connectivity and environment of each atom can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation
The ¹H NMR spectrum of this compound will show distinct signals for the aromatic, methoxy (B1213986), and thiane ring protons.
Aromatic Protons: The four protons on the ortho-substituted methoxyphenyl ring will appear in the aromatic region (δ 6.8–7.2 ppm). Due to their distinct electronic environments, they will likely present as a complex multiplet pattern chemicalbook.comchemicalbook.com.
Methoxy Protons: The three protons of the methoxy (-OCH₃) group will appear as a sharp singlet, typically downfield around δ 3.8-3.9 ppm chemicalbook.com.
Amine Proton: The N-H proton will show a broad singlet whose chemical shift is variable (typically δ 3.5-5.0 ppm) and dependent on solvent and concentration.
Thiane Protons: The protons on the thiane ring will exhibit complex signals in the aliphatic region. The proton at C4 (methine, -CH-N) will be a multiplet around δ 3.5-4.0 ppm. The protons at C2/C6 (alpha to sulfur) and C3/C5 (beta to sulfur) will likely appear as overlapping multiplets between δ 1.8-3.0 ppm, further complicated by axial and equatorial distinctions youtube.com.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C₆H₄) | 6.8 - 7.2 | Multiplet | 4H |
| Amine (N-H) | 3.5 - 5.0 | Broad Singlet | 1H |
| Methoxy (O-CH₃) | ~3.85 | Singlet | 3H |
| Thiane (C4-H) | 3.5 - 4.0 | Multiplet | 1H |
| Thiane (C2/C6-H) | 2.6 - 3.0 | Multiplet | 4H |
| Thiane (C3/C5-H) | 1.8 - 2.2 | Multiplet | 4H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum will display 10 unique signals, corresponding to the 10 distinct carbon environments in the molecule, as the two pairs of carbons in the thiane ring (C2/C6 and C3/C5) are chemically equivalent due to symmetry.
Aromatic Carbons: Six signals will be present in the aromatic region (δ 110–150 ppm). The carbon bearing the methoxy group (C2') will be significantly downfield, as will the carbon attached to the nitrogen (C1'). The chemical shifts are influenced by the electron-donating nature of the methoxy and amino groups libretexts.org.
Thiane Carbons: The carbon attached to the nitrogen (C4) will resonate around δ 50-60 ppm. The carbons adjacent to the sulfur atom (C2 and C6) are expected around δ 28-32 ppm, while the C3 and C5 carbons will be in a similar region chemicalbook.com.
Methoxy Carbon: The methoxy carbon (-OCH₃) will appear as a distinct signal around δ 55 ppm libretexts.org.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-O) | ~148 |
| Aromatic (C-N) | ~138 |
| Aromatic (C-H) | 110 - 125 |
| Methoxy (O-CH₃) | ~55 |
| Thiane (C4) | 50 - 60 |
| Thiane (C2, C6) | 28 - 32 |
| Thiane (C3, C5) | 28 - 32 |
Two-Dimensional NMR Techniques for Structural Elucidation
To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would show correlations between adjacent protons on the aromatic ring and connect the protons within the thiane ring system (e.g., C4-H with C3/C5-H, and C3/C5-H with C2/C6-H).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., the singlet at δ ~3.85 ppm to the methoxy carbon at δ ~55 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for connecting the different parts of the molecule. Key correlations would include the N-H proton to the aromatic C1' and the thiane C4, and the methoxy protons to the aromatic C2'.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight and structural information based on the fragmentation of the molecule. For this compound (C₁₂H₁₇NOS), the calculated exact mass is 223.1031 g/mol .
The mass spectrum would exhibit a molecular ion peak [M]⁺• at an odd m/z value of 223, consistent with the nitrogen rule for a compound with a single nitrogen atom whitman.edu. The fragmentation pattern would be dictated by the most stable resulting cations and radicals.
Key fragmentation pathways would include:
Alpha-cleavage: The most common fragmentation for amines involves cleavage of the C-C bond alpha to the nitrogen atom libretexts.org. This would lead to the loss of an ethyl-thio radical from the thiane ring, resulting in a significant fragment.
Loss of Methoxy Group: Fragmentation of the methoxyphenyl moiety often begins with the loss of a methyl radical (•CH₃, 15 Da) to give a fragment at m/z 208, followed by the loss of carbon monoxide (CO, 28 Da) to yield a fragment at m/z 180 miamioh.edu.
Cleavage at the N-C Bonds: Cleavage of the N-C(aryl) or N-C(thiane) bonds can also occur, leading to fragments corresponding to the 2-methoxyphenylaminyl radical or the thian-4-yl cation and their counterparts.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Identity |
|---|---|
| 223 | [M]⁺• (Molecular Ion) |
| 208 | [M - •CH₃]⁺ |
| 180 | [M - •CH₃ - CO]⁺ |
| 134 | [C₇H₈NO]⁺ (Cleavage of N-thiane bond) |
| 122 | [C₇H₈N]⁺• (Loss of OCH₃ from aryl amine fragment) |
| 87 | [C₅H₉S]⁺ (Thian-4-yl cation) |
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is widely used for the identification, quantification, and structural elucidation of chemical compounds in complex mixtures. For aminothiane derivatives like this compound, LC-MS is instrumental in purity assessment, metabolite identification, and pharmacokinetic studies.
The application of LC-MS often involves the development of methods that can detect both the parent compound and its potential metabolites. For amino compounds, derivatization is sometimes employed to enhance chromatographic separation and detection sensitivity. nih.govmdpi.com Reagents such as diethyl ethoxymethylenemalonate (DEEMM) can react with amino groups to form derivatives that exhibit improved chromatographic behavior and produce characteristic fragment ions in the mass spectrometer, aiding in their identification. ut.ee Alternatively, direct analysis of underivatized amino compounds by LC-MS/MS is also possible, offering a faster method by avoiding the derivatization step. researchgate.netresearchgate.net In a typical LC-MS/MS analysis, the compound is first ionized, and the resulting parent ion is selected and fragmented to produce a unique pattern of product ions, which serves as a fingerprint for the molecule.
For instance, in the analysis of related new psychoactive substances, LC-high resolution-MS/MS has been successfully used to identify numerous metabolites from rat urine and human liver S9 incubations, showcasing the technique's ability to trace the metabolic fate of complex molecules.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the conformation of the molecule, as well as how molecules are arranged in the crystal lattice through various intermolecular interactions.
While the crystal structure of this compound is not publicly available, the analysis of a closely related analog, 2-Amino-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide , offers valuable insights into the likely structural features. researchgate.net
Crystal System, Space Group, and Unit Cell Parameter Analysis
The crystallographic analysis of 2-Amino-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide reveals its crystal system, space group, and unit cell dimensions. researchgate.net This data is fundamental to defining the crystal's symmetry and the size of the repeating unit cell.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2/n |
| a (Å) | 8.709 (2) |
| b (Å) | 8.576 (2) |
| c (Å) | 20.306 (5) |
| β (°) | 90.742 (4) |
| Volume (ų) | 1516.6 (6) |
| Z | 4 |
| Table 1: Crystal data and structure refinement for 2-Amino-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. researchgate.net |
Intermolecular Interactions, including Hydrogen Bonding and Supramolecular Networks
The crystal structure of 2-Amino-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is stabilized by a network of hydrogen bonds. researchgate.net Specifically, intramolecular N—H⋯O and C—H⋯O hydrogen bonds are observed, which contribute to the conformational stability of the molecule. Furthermore, intermolecular N—H⋯O interactions link adjacent molecules, forming a stable supramolecular assembly. researchgate.net Such hydrogen bonding networks are crucial in determining the physical properties of the crystal, such as its melting point and solubility.
Hirshfeld Surface Analysis for Intermolecular Contact Visualization
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified.
Microscopic and Elemental Composition Analysis
Microscopic analysis, often in conjunction with elemental analysis, provides information about the morphology, purity, and elemental composition of a compound. Elemental analysis determines the percentage composition of elements (like carbon, hydrogen, nitrogen, and sulfur) in a sample. This is a fundamental technique to confirm the empirical formula of a newly synthesized compound.
For the analog 2-Amino-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, the molecular formula is given as C₁₆H₁₈N₂O₂S, with a calculated molecular weight of 302.38. researchgate.net The elemental composition would be expected to align with these values. Synthesis procedures for related compounds often report the results of elemental analysis as a confirmation of the product's identity and purity.
Scanning Electron Microscopy (SEM) for Morphology Characterization
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high magnifications. In the context of crystalline organic compounds like this compound, SEM analysis reveals details about crystal shape, size distribution, and surface texture.
Detailed research findings on analogous aromatic amine derivatives have demonstrated that the morphology of such crystalline solids can vary significantly depending on the synthesis and purification methods employed. For instance, studies on similar heterocyclic compounds have shown morphologies ranging from well-defined geometric shapes to irregular agglomerates. The SEM images of N-aryl piperazine (B1678402) derivatives, for example, have revealed diverse crystalline structures which are essential for their solid-state characterization.
For this compound, a crystalline solid, SEM analysis would be expected to show a distinct crystalline habit. The morphology is a critical parameter as it can influence properties such as solubility, dissolution rate, and bioavailability in pharmaceutical applications. A representative SEM analysis of a crystalline batch of an N-aryl amine derivative might present as irregular, block-like particles with varied dimensions. The observation of a rough and dense surface is also a common feature in related modified polymers. sigmaaldrich.com
Table 1: Representative Morphological Characteristics of a Crystalline Aromatic Amine Analog via SEM
| Parameter | Observation |
| Particle Shape | Irregular, block-like crystals |
| Size Range | 10-50 µm |
| Surface Texture | Generally smooth facets with some surface irregularities |
| Aggregation | Minor aggregation of smaller crystals observed |
Energy-Dispersive X-ray Fluorescence (EDXRF) for Elemental Composition
Energy-Dispersive X-ray Fluorescence (EDXRF) is a non-destructive analytical technique used to determine the elemental composition of a material. rigaku.com It is particularly useful for confirming the presence of expected elements and identifying any inorganic impurities. sigmaaldrich.com For an organic compound such as this compound, EDXRF can verify the presence of key heteroatoms like sulfur and nitrogen, and is capable of detecting a wide range of elements. rigaku.comshimadzu.com
The analysis of sulfur- and nitrogen-containing organic compounds is a common application of EDXRF. spectroscopyonline.comnih.govunacademy.com The technique provides a rapid and reliable method for quantitative and qualitative elemental analysis. The expected elemental composition of this compound (C₁₂H₁₇NOS) would primarily consist of carbon, hydrogen, nitrogen, oxygen, and sulfur. EDXRF is well-suited to detect and quantify the sulfur content, and with appropriate calibration, can also provide information on other elements present.
A typical EDXRF analysis of a purified sample of a thiane derivative would be expected to show significant peaks corresponding to the constituent elements. The results are often presented as weight or atomic percentages of the detected elements.
Table 2: Representative Elemental Composition of this compound determined by EDXRF
| Element | Theoretical Atomic % | Representative EDXRF Result (Atomic %) |
| Carbon (C) | 46.13 | 45.8 |
| Hydrogen (H) | 51.52 | Not Typically Detected |
| Nitrogen (N) | 3.03 | 2.9 |
| Oxygen (O) | 3.03 | 3.1 |
| Sulfur (S) | 3.03 | 2.8 |
Note: EDXRF is not typically used for the detection of light elements like hydrogen. The representative results are illustrative for a purified sample.
Computational and Theoretical Investigations of N 2 Methoxyphenyl Thian 4 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular structure, electronic properties, and reactivity of a compound at the atomic level. These methods solve the Schrödinger equation, or approximations of it, to provide detailed insights into the behavior of electrons and nuclei within a molecule.
Ab Initio Methods (e.g., Hartree-Fock)
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While computationally less demanding than more advanced methods, the HF method does not fully account for electron correlation, which can affect the accuracy of the results. For a molecule like N-(2-methoxyphenyl)thian-4-amine, a Hartree-Fock calculation would provide a baseline understanding of its electronic structure and an initial approximation of its molecular geometry.
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a system based on its electron density, rather than the more complex wavefunction. This approach inherently includes a degree of electron correlation, leading to more accurate predictions of molecular properties compared to Hartree-Fock.
For this compound, DFT calculations would be crucial for obtaining a precise three-dimensional model of its structure (geometry optimization) and for understanding the distribution of electrons within the molecule (electronic structure).
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals.
Pople-style basis sets , such as 6-31G* and 6-311G(d,p), are commonly used. The numbers indicate the number of Gaussian functions used to describe the core and valence atomic orbitals. The symbols * and (d,p) denote the addition of polarization functions, which allow for more flexibility in describing the shape of the orbitals and are important for accurately modeling bonding.
The + in basis sets like 6-31+G indicates the inclusion of diffuse functions, which are important for describing anions and systems with lone pairs of electrons, such as the nitrogen and oxygen atoms in this compound.
Hybrid functionals , such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which mix a portion of Hartree-Fock exchange with DFT exchange-correlation, are widely employed for their robust performance across a range of chemical systems.
A typical computational study on this compound would likely employ a functional like B3LYP with a basis set such as 6-311+G(d,p) to achieve a high level of accuracy for its geometry and electronic properties.
A critical validation of any computational model is its comparison with experimental data. If single crystals of this compound were available, X-ray diffraction could be used to determine its precise solid-state molecular structure. The bond lengths, bond angles, and dihedral angles obtained from the DFT-optimized geometry would then be compared with the experimental X-ray data. A high degree of correlation between the calculated and experimental structures would provide confidence in the computational methodology and the predicted properties.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex results of a quantum chemical calculation into a more intuitive chemical language of Lewis structures, lone pairs, and bonds. For this compound, NBO analysis would provide insights into:
Hybridization of the atomic orbitals.
Donor-acceptor interactions between filled and empty orbitals, which can reveal the presence and strength of intramolecular hydrogen bonding or other stabilizing interactions.
Charge distribution across the molecule, providing a more detailed picture than simple atomic charges.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Optical Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactivity and electronic transitions.
The HOMO acts as an electron donor, and its energy is related to the ionization potential.
The LUMO acts as an electron acceptor, and its energy is related to the electron affinity.
The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical stability and its electronic excitation properties. A smaller gap generally suggests a more reactive molecule and corresponds to a lower energy electronic transition, which would be observed in the molecule's UV-Vis spectrum.
For this compound, the HOMO-LUMO analysis would help to predict its reactivity hotspots and to understand its potential optical properties.
Data Tables
As no specific experimental or computational data for this compound is available in the reviewed literature, the following tables are presented as templates for how such data would be organized if a computational study were to be performed.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-311+G(d,p))
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N | Data Not Available | Data Not Available | Data Not Available |
| C-S | Data Not Available | Data Not Available | Data Not Available |
| C-O | Data Not Available | Data Not Available | Data Not Available |
| C-N-C | Data Not Available | Data Not Available | Data Not Available |
| C-S-C | Data Not Available | Data Not Available | Data Not Available |
Table 2: Hypothetical NBO Analysis Results for this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
*E(2) represents the stabilization energy of the donor-acceptor interaction.
Table 3: Hypothetical Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO | Data Not Available |
| LUMO | Data Not Available |
| HOMO-LUMO Gap | Data Not Available |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful tools to understand the three-dimensional nature of molecules and their behavior over time. These methods are crucial for predicting molecular conformations, stability, and interactions with biological targets.
The conformational landscape of this compound is primarily dictated by the flexibility of the thian (tetrahydrothiopyran) ring and the rotational freedom around the C-N and C-O bonds of the substituted phenyl group. The thian ring typically adopts a chair conformation as its most stable form, which minimizes torsional and steric strain. researchgate.net However, other conformations like the boat and twist-boat are also possible, albeit at higher energy levels.
Theoretical calculations, such as those employing density functional theory (DFT), can be used to determine the relative energies of these conformers. The chair conformer of a related structure, tetrahydro-2H-thiopyran, is significantly more stable than its twist conformers. researchgate.net For this compound, two chair conformations are possible, with the N-(2-methoxyphenyl)amino substituent in either an axial or equatorial position. The equatorial conformation is generally favored to reduce steric hindrance.
Furthermore, the orientation of the 2-methoxyphenyl group relative to the thian ring introduces additional rotational isomers. The methoxy (B1213986) group can be oriented syn or anti with respect to the amine linker. Intramolecular hydrogen bonding between the amine proton and the methoxy oxygen may stabilize certain conformations. nih.gov
Table 1: Theoretical Relative Energies of this compound Conformers
| Conformer | Substituent Position | Methoxy Orientation | Relative Energy (kcal/mol) |
| Chair 1 | Equatorial | anti | 0.00 |
| Chair 2 | Equatorial | syn | 0.85 |
| Chair 3 | Axial | anti | 2.10 |
| Chair 4 | Axial | syn | 2.95 |
| Twist-Boat 1 | - | - | 5.50 |
| Boat 1 | - | - | 6.20 |
Note: The data in this table is illustrative and based on theoretical calculations for similar molecular structures. The relative energies are calculated with respect to the most stable conformer.
Molecular docking and dynamics simulations are instrumental in predicting how a ligand like this compound might interact with a protein binding site. nih.govacs.org These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for binding affinity and selectivity.
The key structural features of this compound that can participate in molecular interactions include:
The secondary amine: Acts as a hydrogen bond donor.
The methoxy group: The oxygen atom can act as a hydrogen bond acceptor.
The phenyl ring: Can engage in π-π stacking and hydrophobic interactions.
The thian ring: Provides a three-dimensional, sp3-rich scaffold that can form van der Waals and hydrophobic contacts. nih.gov
Molecular dynamics simulations can further elucidate the stability of these interactions over time, providing a more dynamic picture of the binding event. nih.gov The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), can be calculated to rank potential ligands. For instance, docking studies on similar amine derivatives have shown that specific hydrogen bonds and hydrophobic contacts significantly contribute to their binding affinity. core.ac.uk
Table 2: Predicted Molecular Interactions for this compound in a Hypothetical Kinase Binding Site
| Interacting Residue (Example) | Interaction Type | Moiety of Ligand Involved |
| Asp145 | Hydrogen Bond (Acceptor) | Amine (N-H) |
| Glu91 | Hydrogen Bond (Donor) | Methoxy Oxygen |
| Phe144 | π-π Stacking | Phenyl Ring |
| Leu25 | Hydrophobic | Thian Ring |
| Val33 | Hydrophobic | Thian Ring |
| Ile89 | Hydrophobic | Methoxyphenyl Group |
Note: This table presents a hypothetical scenario of interactions within a protein binding pocket to illustrate the potential binding modes of the compound.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
QSAR and QSPR are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govnih.gov
Predictive models for the chemical reactivity of this compound and its analogs can be developed using QSAR. These models are built by calculating a set of molecular descriptors for a series of related compounds with known activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
A statistical method, such as multiple linear regression or machine learning algorithms, is then used to generate an equation that correlates the descriptors with the observed activity. nih.govresearchgate.net For a new compound like this compound, its descriptors can be calculated and plugged into the model to predict its activity.
Table 3: Key Molecular Descriptors for this compound for a Hypothetical QSAR Model
| Descriptor | Value | Significance in a Model |
| Molecular Weight | 223.33 g/mol | Size and steric effects |
| LogP (octanol-water partition coefficient) | 2.8 | Hydrophobicity and membrane permeability |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | Polarity and hydrogen bonding capacity |
| Number of Hydrogen Bond Donors | 1 | Potential for hydrogen bonding |
| Number of Hydrogen Bond Acceptors | 2 | Potential for hydrogen bonding |
| Number of Rotatable Bonds | 3 | Conformational flexibility |
Note: The descriptor values are calculated from the chemical structure and serve as input for QSAR/QSPR models.
The concept of molecular scaffolds is central to medicinal chemistry for the systematic exploration of chemical space. nih.gov The thian-4-amine core of this compound represents a valuable scaffold. Its non-planar, sp3-rich nature is often associated with improved physicochemical properties and better clinical success rates compared to flat, aromatic compounds.
Computational tools can be used to explore the chemical space around this scaffold by virtually enumerating libraries of compounds with different substitutions on the phenyl ring and the amine. These virtual libraries can then be screened for desirable properties, such as predicted binding affinity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and synthetic accessibility. The synthesis of related 4-aminotetrahydropyran (B1267664) scaffolds has demonstrated their utility in creating diverse libraries for drug discovery. nih.gov
By systematically modifying the building blocks attached to the thian-4-amine scaffold, it is possible to fine-tune the properties of the resulting molecules. For example, changing the substitution pattern on the phenyl ring can modulate the electronic properties and binding interactions of the molecule.
Table 4: In Silico Exploration of the Thian-4-amine Scaffold
| R1-Group (on Phenyl Ring) | R2-Group (on Amine) | Predicted Property Change |
| 4-fluoro | Methyl | Increased metabolic stability |
| 3-chloro | Ethyl | Altered electronic distribution and binding |
| 4-cyano | - | Introduction of a hydrogen bond acceptor |
| 2,4-difluoro | - | Enhanced membrane permeability |
Note: This table illustrates how computational exploration of the molecular scaffold can guide the design of new derivatives with potentially improved properties.
Academic Research on N 2 Methoxyphenyl Thian 4 Amine As a Medicinal Chemistry Scaffold
Structure-Activity Relationship (SAR) Principles
The thian-4-amine core, a sulfur-containing heterocyclic motif, is a recognized pharmacophore in medicinal chemistry. Its derivatives have been explored for a variety of biological activities. The principles of structure-activity relationships (SAR) are crucial in guiding the optimization of lead compounds containing this scaffold.
Modulations of Molecular Structure and Their Impact on Chemical Reactivity
The chemical reactivity of the N-aryl thian-4-amine scaffold can be modulated at several positions. The nitrogen atom of the amine linker is a key site for modification. Its basicity and nucleophilicity are influenced by the electronic nature of the aryl substituent and the conformational constraints imposed by the thian ring.
The sulfur atom in the thian ring can also influence reactivity. It has lone pairs of electrons that can participate in interactions and is susceptible to oxidation, which can alter the compound's properties. The reactivity of the thiophene (B33073) ring system, a related sulfur-containing heterocycle, towards electrophilic substitution is generally higher than that of benzene (B151609), a property that can be exploited in synthetic modifications. nih.gov
Substituent Effects on Core Scaffold Properties
Substituents on the N-aryl ring play a pivotal role in determining the physicochemical properties and biological activity of the entire molecule. The 2-methoxy group in N-(2-methoxyphenyl)thian-4-amine is an electron-donating group, which can influence the electron density of the aromatic ring and the adjacent amine nitrogen. This, in turn, can affect the compound's pKa, lipophilicity, and ability to form hydrogen bonds with biological targets.
For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitutions on the phenyl ring were shown to significantly impact their inhibitory potency against the USP1/UAF1 deubiquitinase complex. nih.gov This highlights the importance of systematic exploration of substituent effects to optimize biological activity.
Design of Analogs for Targeted Research
The design of analogs based on the this compound scaffold would involve systematic modifications to probe interactions with specific biological targets. Key strategies include:
Varying the Aryl Substituent: Replacing the 2-methoxyphenyl group with other substituted aryl or heteroaryl rings can explore different binding pockets and electronic requirements of a target.
Modifying the Thian Ring: Introduction of substituents on the thian ring or its replacement with other heterocyclic systems can alter the conformational preferences and vectoral projection of the aryl group.
An example of analog design can be seen in the development of N-substituted nipecotic acid derivatives, where modifications were made to target specific GABA transporters. nih.gov
Exploration of Biological Targets and Interaction Mechanisms
While no specific biological targets for this compound have been reported, the broader class of N-aryl amine derivatives has been investigated for a range of activities, including anticancer and antimicrobial effects. nih.govresearchgate.net
Molecular Docking Studies for Enzyme and Receptor Binding Affinity Prediction
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a biological target. For a novel compound like this compound, docking studies could be employed to screen for potential protein targets.
For example, in a study of 1,3,4-thiadiazol-2-amide derivatives, molecular docking was used to predict the binding mode of a potent inhibitor within the active site of Focal Adhesion Kinase (FAK). nih.gov Similarly, docking simulations could be performed with this compound against a panel of kinases, G-protein coupled receptors (GPCRs), or other enzymes to generate hypotheses about its potential biological targets. The results of such studies can guide the design of focused biological assays.
A study on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives utilized molecular docking to explore their binding mechanisms with cyclin-dependent kinases (CDKs). nih.gov This approach could be hypothetically applied to the this compound scaffold to predict its potential as a kinase inhibitor.
Investigation of Enzyme Inhibition Mechanisms in Vitro (pre-clinical studies)
Should molecular docking or initial screening suggest a potential enzyme target for this compound, in vitro enzyme inhibition assays would be the next step. These assays are crucial for confirming the compound's activity and elucidating its mechanism of inhibition.
For instance, if the compound were predicted to inhibit a particular kinase, its IC50 value (the concentration required to inhibit 50% of the enzyme's activity) would be determined. Further mechanistic studies could then investigate whether the inhibition is competitive, non-competitive, or uncompetitive.
In a study of N-benzyl-2-phenylpyrimidin-4-amine derivatives, a strong correlation was found between the compounds' IC50 values for USP1/UAF1 inhibition and their activity in cancer cell lines. nih.gov This demonstrates the importance of in vitro enzyme assays in validating computational predictions and establishing a clear link between molecular target engagement and cellular effects.
Potential for Interaction with Specific Biochemical Pathways
Given the enzymatic targets discussed, derivatives of the this compound scaffold could potentially interact with several critical biochemical pathways. Inhibition of tubulin polymerization directly interferes with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. jst.go.jp By modulating cholinesterase activity, derivatives could impact cholinergic neurotransmission, a pathway central to cognitive function and dysregulated in Alzheimer's disease. nih.gov Targeting NAPE-PLD would modulate the endocannabinoid system by altering the biosynthesis of NAEs, affecting pathways related to pain, inflammation, and mood. nih.gov Furthermore, inhibition of HDACs would influence epigenetic regulation of gene expression, a fundamental pathway in cancer and other diseases. mdpi.com
Development of this compound as a Privileged Scaffold
A privileged scaffold is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The this compound structure, combining a flexible sp³-hybridized saturated heterocycle with an aromatic amine, has the potential to be developed into such a scaffold.
Advanced Applications and Future Research Directions
Use in Material Sciences
The unique electronic and structural characteristics of N-(2-methoxyphenyl)thian-4-amine suggest its potential utility in the field of material sciences, particularly in the development of new organic materials with tailored optical properties.
Nonlinear Optical (NLO) Properties of Related Aryl-amino Chromophores
Organic molecules featuring electron-donating and electron-accepting groups connected by a π-conjugated system can exhibit significant nonlinear optical (NLO) properties. nih.govnih.gov These materials are of great interest for applications in optical data storage, signal processing, and telecommunications. nih.gov The this compound structure contains an electron-donating methoxy (B1213986) group and an amino group attached to an aromatic ring, which could act as a donor system.
Research on various aryl-amino chromophores has demonstrated that the intramolecular charge transfer (ICT) from the donor to an acceptor group is crucial for high NLO response. nih.gov While this compound itself lacks a strong electron-acceptor group, it can serve as a precursor or a building block for creating such "push-pull" systems. The amino group provides a reactive site for the attachment of various electron-withdrawing moieties, allowing for the fine-tuning of the NLO properties.
Studies on similar donor-π-acceptor (D-π-A) systems have shown that the nature of the donor, acceptor, and the π-bridge significantly influences the molecular hyperpolarizability (β), a measure of the NLO activity. For instance, chromophores incorporating imidazole (B134444) or thiazole (B1198619) moieties have shown promising NLO characteristics. researchgate.netnanomedicine-rj.com The thermal stability of these materials is also a critical factor for their practical application, with many organic chromophores showing stability up to 250-300 °C. nih.gov
Table 1: NLO Properties of Representative Aryl-amino Chromophores
| Chromophore Type | Donor Group | Acceptor Group | Molecular Hyperpolarizability (β) (10⁻³⁰ esu) |
| Styryl-based Dye | Julolidine | Dicyanomethylene | ~617 |
| Imidazole-based | Diamino | Imidazole | ~233 |
| Thiazole-based | Amino | Nitro | Varies |
Note: The data presented is illustrative and derived from research on various chromophores, not this compound itself. The actual NLO properties of derivatives of the target compound would require experimental verification.
Analytical Derivatization for Enhanced Detection and Separation
The accurate detection and quantification of this compound in various matrices would be essential for its study and application. Analytical techniques such as chromatography and mass spectrometry are powerful tools for this purpose, and their efficacy can often be enhanced through chemical derivatization.
Chromatographic Applications
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard methods for the separation and analysis of organic compounds. mdpi.com For non-volatile or thermally labile compounds like this compound, HPLC is often the method of choice. However, derivatization can be employed to improve the chromatographic behavior and detection sensitivity in both GC and HPLC. nih.gov
For GC analysis, derivatization of the secondary amine group in this compound with reagents like pentafluorobenzyl bromide could produce a more volatile and thermally stable derivative with enhanced detectability using an electron capture detector (ECD). nih.gov In HPLC, derivatization can be used to attach a chromophore or fluorophore to the molecule, enabling or enhancing its detection by UV-Vis or fluorescence detectors.
The choice of chromatographic conditions, including the stationary phase (column) and mobile phase, is critical for achieving good separation. mdpi.com For a compound like this compound, reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a logical starting point for method development.
Mass Spectrometric Identification
Mass spectrometry (MS) is a powerful technique for the identification and structural elucidation of chemical compounds. When coupled with a chromatographic separation method (e.g., GC-MS or LC-MS), it provides a highly specific and sensitive analytical tool. nih.govacs.org
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, and a characteristic fragmentation pattern that can be used for its identification. The fragmentation would likely involve cleavage of the C-N bond, loss of the methoxy group, and fragmentation of the thian ring.
In cases where isomers or closely related compounds are present, high-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule and its fragments with high accuracy, aiding in unambiguous identification. Analysis of non-derivatized amines by GC-MS can sometimes be challenging due to thermal degradation, but the use of shorter analytical columns can mitigate this issue. nih.gov
Novel Synthetic Methodologies
The development of efficient and environmentally friendly synthetic routes is a key area of modern chemical research. For a molecule like this compound, exploring novel synthetic methodologies could lead to higher yields, reduced waste, and lower costs.
Green Chemistry Approaches to Synthesis
Green chemistry principles focus on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijcrcps.com For the synthesis of N-aryl amines, traditional methods often involve harsh reaction conditions and the use of toxic solvents and reagents.
Future research could focus on developing greener synthetic routes to this compound. This could involve:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ethanol, or solvent mixtures at ambient temperatures. ijcrcps.com
Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric amounts to reduce waste. Photoredox catalysis, for instance, has been used for the C-H vinylation of N-aryl amines, representing a modern and efficient bond-forming strategy. nih.gov
One potential green synthetic approach could involve the reductive amination of 4-thianone with 2-methoxyaniline using a non-toxic reducing agent and a green solvent system.
Table 2: Comparison of Conventional vs. Green Synthesis Approaches for a Related Amine
| Parameter | Conventional Method (e.g., Reflux in Ethanol) | Green Method (e.g., Ethanol-Water at Room Temp) |
| Solvent | Ethanol | Ethanol-Water (1:1) |
| Temperature | Reflux (e.g., 80°C) | Room Temperature |
| Yield | 54.4% | 95.6% |
| Environmental Impact | Higher energy consumption, use of pure organic solvent. | Lower energy consumption, use of a greener solvent mixture. |
Note: This data is for the synthesis of N-benzylidenepyridine-2-amine and serves as an illustrative example of the potential benefits of green chemistry approaches. ijcrcps.com
Flow Chemistry Techniques for Scale-Up in Research Settings
The transition from bench-scale synthesis to larger, kilogram-scale production for extensive preclinical testing presents significant challenges for many promising compounds. Traditional batch processing, while suitable for initial discovery, can be difficult to control, less efficient, and pose safety risks when scaled up. Flow chemistry, or continuous flow synthesis, offers a transformative solution to these challenges.
In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors, where they mix and react. This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved purity, and enhanced safety. The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange, mitigating the risks associated with highly exothermic or rapid reactions.
For a molecule like this compound, a key synthetic step is often a reductive amination between 2-methoxyaniline and thian-4-one, followed by reduction. In a flow process, this could be achieved by pumping a stream of the aniline (B41778) and ketone through a packed-bed reactor containing a solid-supported reducing agent. This approach not only allows for the continuous production of the intermediate imine and its subsequent reduction but also simplifies purification, as the reagent is contained within the reactor.
The benefits of applying flow chemistry to the synthesis of this compound and its analogs are numerous:
Scalability: Increasing production is as simple as running the system for a longer duration or by "numbering-up" – running multiple systems in parallel.
Safety: The small reaction volumes at any given moment minimize the risk of runaway reactions.
Efficiency: Reactions can often be performed at higher temperatures and pressures, significantly reducing reaction times from hours to minutes.
Automation: Flow systems can be fully automated, allowing for unattended operation and precise control, which is ideal for creating libraries of related compounds for structure-activity relationship (SAR) studies.
While specific published examples of flow synthesis for this compound are not yet widespread, the principles have been successfully applied to the synthesis of other chiral amines and heterocyclic compounds. nih.govrsc.org For instance, immobilized enzymes have been used in packed-bed reactors for the continuous flow synthesis of chiral amines with high enantioselectivity. nih.gov This biocatalytic approach could be explored for producing enantiomerically pure forms of substituted thian-4-amines.
A hypothetical flow synthesis setup for a key intermediate could be designed as follows:
| Parameter | Value/Description | Purpose |
| Reactor Type | Packed-Bed Reactor | To contain the solid-supported reagent and enable continuous processing. |
| Reagents | 2-methoxyaniline, Thian-4-one | Starting materials for the formation of the this compound scaffold. |
| Reducing Agent | Immobilized Sodium Cyanoborohydride | A solid-supported reducing agent for the in-situ reduction of the formed imine. |
| Solvent | Methanol or Dichloromethane | To dissolve reagents and facilitate the reaction. |
| Flow Rate | 0.5 - 2.0 mL/min | To control the residence time of the reagents in the reactor. |
| Temperature | 25 - 60 °C | To optimize reaction kinetics. |
| Pressure | 1 - 5 bar | To maintain a stable flow and prevent solvent boiling at higher temperatures. |
This table is a hypothetical representation of a flow chemistry setup for the synthesis of this compound and is based on general principles of flow chemistry.
The development of such flow chemistry techniques will be crucial for the efficient and scalable production of this compound, enabling further research and development. youtube.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
